molecular formula C3H8ClO4P B13189111 (3-Chloro-2-hydroxypropyl)phosphonic acid

(3-Chloro-2-hydroxypropyl)phosphonic acid

Cat. No.: B13189111
M. Wt: 174.52 g/mol
InChI Key: MTHUXSANBRAURH-UHFFFAOYSA-N
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Description

(3-Chloro-2-hydroxypropyl)phosphonic acid (CAS 158875-10-6) is a small molecule building block of significant interest in medicinal chemistry and materials science. It belongs to the class of phosphonic acids, which are characterized by a stable carbon-phosphorus (C-P) bond and a functional group comprising two hydroxyl groups and a phosphorus-oxygen double bond (P=O). This structure makes phosphonic acids effective and stable mimics of phosphate groups and carboxylates found in biological systems, allowing them to act as potent enzyme inhibitors . Researchers value this compound for its bifunctional reactivity: the chloro and hydroxy groups present on the propyl chain make it a valuable precursor for further chemical modification and conjugation, while the phosphonic acid moiety provides strong coordination properties. Phosphonic acids are widely used in the design of bioactive compounds, including drugs, pro-drugs, and herbicides, due to their ability to mimic transition-state intermediates in enzymatic reactions . Furthermore, the high polarity and water solubility imparted by the phosphonic acid group, especially in its deprotonated form, make it an attractive component for developing water-soluble catalysts, functionalizing surfaces, and creating supramolecular or hybrid materials . The compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3-chloro-2-hydroxypropyl)phosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8ClO4P/c4-1-3(5)2-9(6,7)8/h3,5H,1-2H2,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHUXSANBRAURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)O)P(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-2-hydroxypropyl)phosphonic acid typically involves the reaction of 3-chloro-1,2-propanediol with phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-chloro-1,2-propanediol+phosphorous acid(3-Chloro-2-hydroxypropyl)phosphonic acid\text{3-chloro-1,2-propanediol} + \text{phosphorous acid} \rightarrow \text{this compound} 3-chloro-1,2-propanediol+phosphorous acid→(3-Chloro-2-hydroxypropyl)phosphonic acid

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-2-hydroxypropyl)phosphonic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phosphonic acids, while oxidation reactions may produce ketones or aldehydes.

Scientific Research Applications

(3-Chloro-2-hydroxypropyl)phosphonic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a pro-drug.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chloro-2-hydroxypropyl)phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can mimic phosphate groups, allowing the compound to interact with enzymes and other proteins that recognize phosphate-containing substrates. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares (3-Chloro-2-hydroxypropyl)phosphonic acid with key analogs, focusing on molecular features, inhibitory activity, and physicochemical properties.

Comparison with Hydroxy-Substituted Phosphonic Acids

1-Hydroxypropylphosphonic acid (1HPP) and (1-Hydroxy-2-methylpropyl)phosphonic acid (1H2M) are structurally related but lack the chlorine substituent. Both compounds exhibit inhibitory activity against the FosM enzyme in Mycobacterium abscessus:

  • At 5 mM concentration, 1HPP and 1H2M reduce the apparent catalytic rate ($k_{\text{cat}}$) of FosM to 3.3 s⁻¹ and 3.4 s⁻¹ , respectively .
  • Key Difference : The absence of the chlorine atom in 1HPP and 1H2M likely alters their binding affinity compared to this compound, though direct comparative data for the latter’s enzyme inhibition is unavailable. The chlorine substituent may enhance steric or electronic interactions in target binding.

Comparison with Methylphosphonate Esters

Methylphosphonate esters, such as 2,2-Dichloro-3,3,3-trifluoro-1-phenylpropyl methylphosphonate , feature bulky substituents (e.g., dichloro, trifluoro, phenyl groups) and ester linkages:

  • Molecular Formula : C₁₀H₁₀Cl₂F₃O₃P .
  • Bulky substituents like phenyl and trifluoromethyl groups may improve thermal or chemical resistance, making these compounds suitable for material science applications .

Comparison with Diethyl Ester Derivatives

The diethyl ester of this compound (C₇H₁₄ClO₄P) demonstrates how esterification modifies properties:

  • Key Difference : Esterification increases lipophilicity, improving membrane permeability in biological systems compared to the polar phosphonic acid form. This alteration could enhance bioavailability in drug delivery contexts .

Data Table: Comparative Analysis of Phosphonic Acid Derivatives

Compound Name Molecular Formula Substituents/Functional Groups Key Properties/Activities Reference
This compound C₃H₈ClO₄P -Cl, -OH, phosphonic acid Structural basis for enzyme inhibition (inferred) -
1-Hydroxypropylphosphonic acid (1HPP) C₃H₉O₄P -OH, phosphonic acid FosM inhibitor ($k_{\text{cat}} = 3.3\ \text{s}^{-1}$ at 5 mM)
(1-Hydroxy-2-methylpropyl)phosphonic acid (1H2M) C₄H₁₁O₄P -OH, -CH(CH₃), phosphonic acid FosM inhibitor ($k_{\text{cat}} = 3.4\ \text{s}^{-1}$ at 5 mM)
2,2-Dichloro-3,3,3-trifluoro-1-phenylpropyl methylphosphonate C₁₀H₁₀Cl₂F₃O₃P -Cl₂, -CF₃, phenyl, methyl ester High stability; material science applications
Diethyl (3-Chloro-2-hydroxypropyl)phosphonate C₇H₁₄ClO₄P -Cl, -OH, diethyl ester Enhanced lipophilicity vs. acid form

Research Implications and Gaps

  • Structural-Activity Relationships : The chlorine and hydroxyl groups in this compound may synergistically influence enzyme inhibition, but empirical studies are needed to confirm this hypothesis.
  • Application Potential: Methylphosphonate esters with halogenated substituents and diethyl esters highlight pathways for optimizing stability and bioavailability, which could guide derivative synthesis for the target compound.

Biological Activity

(3-Chloro-2-hydroxypropyl)phosphonic acid, also known as (2R)-3-chloro-2-hydroxypropylphosphonic acid, is a phosphonic acid derivative with significant biological activity. This compound has garnered attention due to its potential applications in various fields, including agriculture and pharmaceuticals. This article explores its biological activity, mechanisms of action, toxicity, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is known to inhibit enzymes by binding to their active sites, effectively blocking their activity. This inhibition can disrupt metabolic pathways and lead to various biological effects depending on the context of its application.

Comparison with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundPhosphonic acid derivativeEnzyme inhibition
FosfomycinPhosphonic acid antibioticBactericidal activity against Gram-positive and Gram-negative bacteria
Phosphoric Acid DerivativesVariousVaries widely; generally less reactive than phosphonates

Fosfomycin serves as a notable comparison due to its similar structural characteristics and its established bactericidal properties .

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that phosphonate compounds can exhibit antimicrobial effects by mimicking natural substrates involved in bacterial cell wall synthesis. This mechanism is similar to that observed in fosfomycin, which inhibits the enzyme MurA involved in peptidoglycan biosynthesis .
  • Toxicological Effects : At high doses, this compound has been associated with hepatotoxicity in experimental animal models. Evidence from studies indicates acute hepatitis and other liver-related pathologies following exposure .
  • Carcinogenicity Studies : Long-term exposure studies in rats have shown an increased incidence of tumors in high-dose groups, particularly hepatocellular carcinoma and thyroid follicular cell adenomas. These findings highlight the potential carcinogenic risks associated with high levels of exposure to this compound .

Hepatotoxicity Investigation

Antimicrobial Efficacy Testing

In vitro studies have been conducted to assess the antimicrobial efficacy of this compound against various bacterial strains. The results indicated promising bactericidal activity, particularly against Gram-negative bacteria, suggesting its potential as a novel antimicrobial agent .

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